(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide is an organic compound characterized by the presence of both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and thiophene-3-carboxylic acid.
Step 1 Formation of Intermediate: Furan-2-carbaldehyde reacts with a suitable Grignard reagent to form a secondary alcohol intermediate.
Step 2 Acrylamide Formation: The intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Step 3 Final Coupling: The acrylamide derivative is then coupled with thiophene-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for screening in pharmacological assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anti-inflammatory or anticancer agent. The presence of both furan and thiophene rings is known to enhance bioactivity, making it a promising lead compound.
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and acrylamide moiety can form hydrogen bonds and covalent interactions, respectively, with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of both furan and thiophene rings in (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide makes it unique compared to similar compounds. This dual heterocyclic system can enhance its chemical reactivity and biological activity, offering a broader range of applications in various fields.
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,9-13-3-2-7-19-13)11-16-14(17)5-4-12-6-8-20-10-12/h2-8,10,18H,9,11H2,1H3,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJYZZOKLHKJC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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